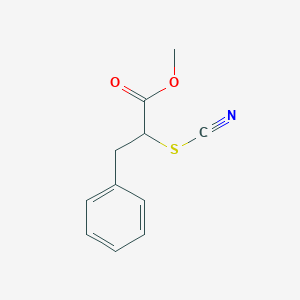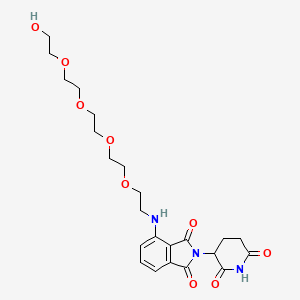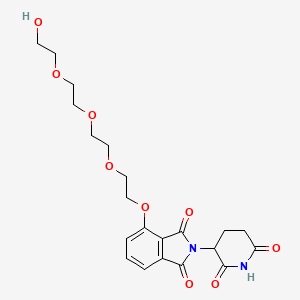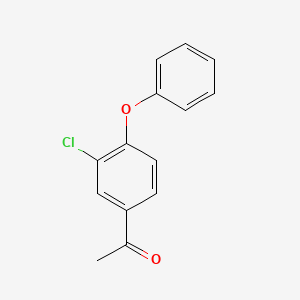![molecular formula C14H13ClFN B14765413 1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanamine group
準備方法
The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho or para to the chloro and fluoro groups. Common reagents include sodium hydroxide or other strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
科学的研究の応用
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of probes for studying biological systems. Its biphenyl structure allows for interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl core and functional groups.
作用機序
The mechanism by which 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The ethanamine group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives, such as:
- 1-(3-chloro-5-fluoro-2-methoxyphenyl)ethanamine : This compound has a methoxy group instead of an ethanamine group, which can influence its reactivity and biological activity.
- ®-1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanamine : The presence of a trifluoromethyl group can significantly alter the compound’s physicochemical properties and interactions with biological targets.
The uniqueness of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H13ClFN |
|---|---|
分子量 |
249.71 g/mol |
IUPAC名 |
1-[4-(3-chloro-5-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-9(17)10-2-4-11(5-3-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3 |
InChIキー |
AZKPQTSCRXPSLP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)



![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)

![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)




